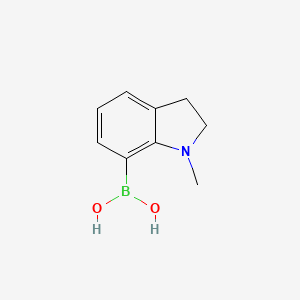![molecular formula C15H16N4O7 B13451652 1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(pyridin-3-yl)methyl]carbamate CAS No. 2913241-18-4](/img/structure/B13451652.png)
1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(pyridin-3-yl)methyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-hydroxypyrrolidine-2,5-dione; 2,5-dioxopyrrolidin-1-yl N-[(pyridin-3-yl)methyl]carbamate is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound is known for its applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxypyrrolidine-2,5-dione; 2,5-dioxopyrrolidin-1-yl N-[(pyridin-3-yl)methyl]carbamate typically involves the reaction of pyrrolidine derivatives with carbamates under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
1-hydroxypyrrolidine-2,5-dione; 2,5-dioxopyrrolidin-1-yl N-[(pyridin-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolidine derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
1-hydroxypyrrolidine-2,5-dione; 2,5-dioxopyrrolidin-1-yl N-[(pyridin-3-yl)methyl]carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological processes and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 1-hydroxypyrrolidine-2,5-dione; 2,5-dioxopyrrolidin-1-yl N-[(pyridin-3-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. This compound induces apoptosis and accumulates mainly in the nucleus and mitochondria. It also exerts remarkable antimigratory and antiangiogenic properties, and has a potent cytotoxic effect against certain cancer cell lines .
類似化合物との比較
Similar Compounds
N-Hydroxysuccinimide: Shares a similar pyrrolidine-2,5-dione core structure.
Ethosuximide: A known anticonvulsant with a similar structural framework.
Levetiracetam: Another anticonvulsant with structural similarities.
Uniqueness
1-hydroxypyrrolidine-2,5-dione; 2,5-dioxopyrrolidin-1-yl N-[(pyridin-3-yl)methyl]carbamate is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its ability to induce apoptosis and its cytotoxic effects against cancer cells make it particularly noteworthy in medicinal research .
特性
CAS番号 |
2913241-18-4 |
|---|---|
分子式 |
C15H16N4O7 |
分子量 |
364.31 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) N-(pyridin-3-ylmethyl)carbamate;1-hydroxypyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H11N3O4.C4H5NO3/c15-9-3-4-10(16)14(9)18-11(17)13-7-8-2-1-5-12-6-8;6-3-1-2-4(7)5(3)8/h1-2,5-6H,3-4,7H2,(H,13,17);8H,1-2H2 |
InChIキー |
KBPDOKAPEKCHOT-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)O.C1CC(=O)N(C1=O)OC(=O)NCC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-[Bis(phenylmethyl)amino]-1-hydroxyethyl]-2-hydroxybenzamide](/img/structure/B13451572.png)
![6-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one hydrochloride](/img/structure/B13451575.png)
![{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol](/img/structure/B13451577.png)
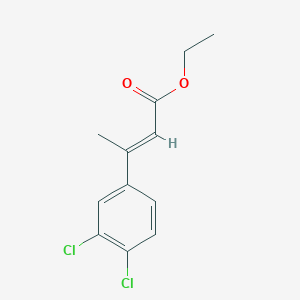
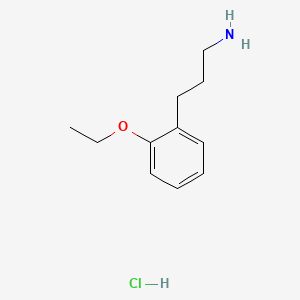
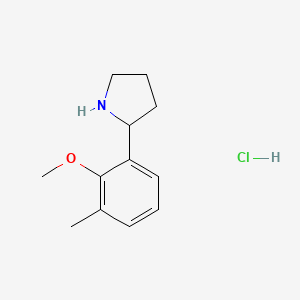

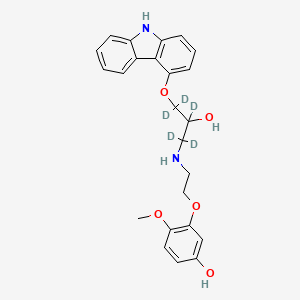
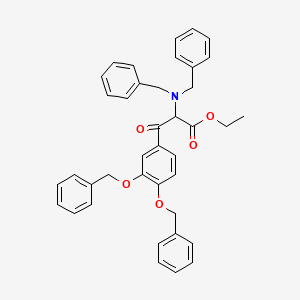
![1-[(Tert-butoxy)carbonyl]-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylic acid](/img/structure/B13451610.png)
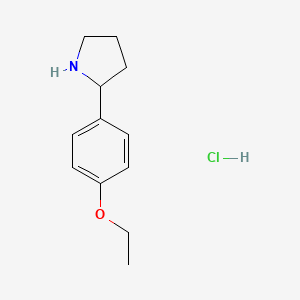
![6,6-Difluoro-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13451638.png)
![2-Oxaspiro[3.5]nonan-7-amine hydrochloride](/img/structure/B13451639.png)
